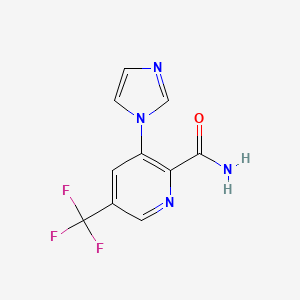

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that features both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This unique structure imparts the compound with distinct chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be mediated by transition metals such as copper or silver.

Coupling with Picolinamide: The final step involves coupling the imidazole derivative with picolinamide under suitable reaction conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can target the trifluoromethyl group or the imidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the picolinamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or picolinamide moieties.

Scientific Research Applications

Structural Characteristics

The compound features an imidazole ring and a trifluoromethyl group attached to a picolinamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further investigation in various therapeutic areas, especially oncology and infectious diseases.

Enzyme Inhibition

Research indicates that 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide exhibits significant biological activity as an inhibitor in various enzymatic pathways. It has been shown to interact effectively with biological targets, including kinases involved in signaling pathways. Compounds with similar structures have demonstrated potential as ATP-competitive inhibitors, which is crucial for cancer therapeutics targeting specific mutations within kinase domains .

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cancer cell lines, including:

- K562 (chronic myelogenous leukemia)

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

In vitro studies have shown that it exhibits moderate to significant anti-proliferative activity against these cell lines, with IC50 values indicating effective inhibition of cell growth .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions of this compound with various kinases. These studies reveal how structural variations influence biological activity and help optimize lead compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: The compound may influence pathways related to oxidative stress, inflammation, and cell signaling, depending on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanone

- 4-imidazol-1-yl-3-(trifluoromethyl)aniline

Uniqueness

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both an imidazole ring and a trifluoromethyl group attached to a picolinamide backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Biological Activity

3-(1H-imidazol-1-yl)-5-(trifluoromethyl)picolinamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazole ring and a trifluoromethyl group attached to a picolinamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for further investigation in various biological contexts .

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its structural features allow it to interact effectively with biological targets, including kinases involved in signaling pathways. Studies have shown that compounds with similar structures can act as ATP-competitive inhibitors, demonstrating potential in cancer therapeutics by targeting specific mutations within kinase domains .

Binding Affinity and Selectivity

Interaction studies involving this compound often focus on its binding affinity and selectivity towards various biological targets. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to elucidate binding interactions at the molecular level. These studies reveal insights into how structural variations influence biological activity and help optimize lead compounds for therapeutic use .

Structure-Activity Relationships (SAR)

The SAR of this compound has been explored through the synthesis of analogs with varied substituents. The following table summarizes key findings related to structural modifications and their impact on biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Trifluoromethyl)benzamide | Trifluoromethyl group on a benzamide scaffold | Stronger aromatic character; less polar |

| 2-Aminobenzimidazole | Imidazole ring fused to benzene | Exhibits different biological activity profiles |

| N-(5-Trifluoromethyl)pyridine derivatives | Pyridine ring with trifluoromethyl substitution | Potentially enhanced metabolic stability |

| Imatinib | Pyrimidine derivative with similar inhibitory properties | Established clinical use in cancer treatment |

The uniqueness of this compound lies in its specific combination of an imidazole moiety and a trifluoromethyl-pyridine structure, which may confer distinct pharmacological properties compared to these similar compounds .

Case Studies

Several studies have documented the efficacy of this compound as a potential therapeutic agent:

- Cancer Therapeutics : In vitro studies demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, suggesting its potential as a targeted therapy for specific types of cancer .

- Kinase Inhibition : A detailed investigation into its mechanism revealed that it binds to the ATP pocket of certain kinases, providing insights into its role as an inhibitor against kinase-driven cancers .

- Preclinical Studies : In vivo assessments showed promising results regarding the compound's bioavailability and metabolic stability, indicating its suitability for further development as a therapeutic agent .

Properties

Molecular Formula |

C10H7F3N4O |

|---|---|

Molecular Weight |

256.18 g/mol |

IUPAC Name |

3-imidazol-1-yl-5-(trifluoromethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-7(17-2-1-15-5-17)8(9(14)18)16-4-6/h1-5H,(H2,14,18) |

InChI Key |

BRPDRUSCYOZPGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=N1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.